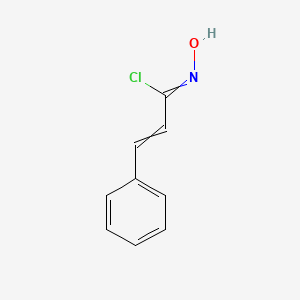
2-(2,2-Dinitropropyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dinitropropyl)-1,3-dioxolane is a chemical compound known for its energetic properties. It is often used in the field of energetic materials, particularly in the formulation of plastic-bonded explosives and propellants. The compound’s structure includes a dioxolane ring with a 2,2-dinitropropyl group attached, which contributes to its high energy content and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dinitropropyl)-1,3-dioxolane typically involves the reaction of 2,2-dinitropropanol with a suitable dioxolane precursor under acidic conditions. The reaction is carried out at low temperatures to prevent decomposition of the sensitive nitro groups. Commonly, an acid catalyst such as sulfuric acid or a Lewis acid is used to facilitate the reaction. The reaction mixture is then quenched with water and neutralized with an aqueous hydroxide solution to isolate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dinitropropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products include dinitro derivatives with higher oxidation states.
Reduction: Amino derivatives are formed.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dinitropropyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in the production of plastic-bonded explosives and propellants, contributing to the development of advanced energetic materials
Wirkmechanismus
The mechanism of action of 2-(2,2-Dinitropropyl)-1,3-dioxolane involves the release of energy through the decomposition of its nitro groups. The compound undergoes thermal decomposition, leading to the formation of gaseous products and the release of a significant amount of energy. This process is autocatalytic in nature, meaning that the decomposition products can further catalyze the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2-dinitropropyl) acetal
- Bis(2,2-dinitropropyl) formal
- 2,2-Dinitropropyl acrylate
Uniqueness
2-(2,2-Dinitropropyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which provides additional stability compared to other similar compounds. This stability makes it a valuable component in the formulation of energetic materials, offering a balance between energy content and safety .
Eigenschaften
CAS-Nummer |
106334-28-5 |
|---|---|
Molekularformel |
C6H10N2O6 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
2-(2,2-dinitropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10N2O6/c1-6(7(9)10,8(11)12)4-5-13-2-3-14-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
GKMOLYWAJASNBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1OCCO1)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



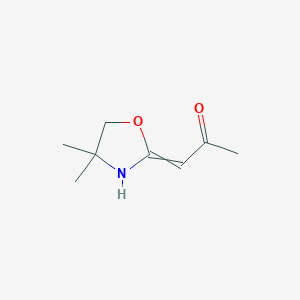
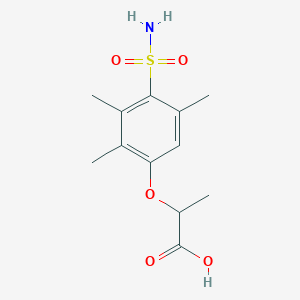
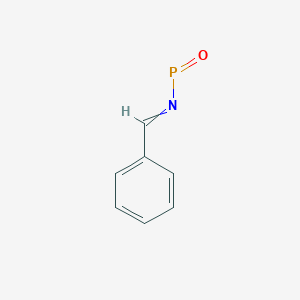
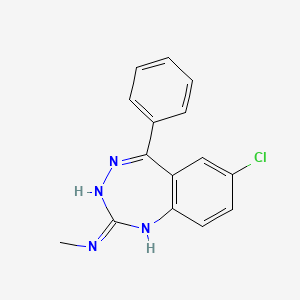
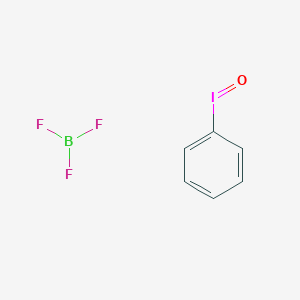
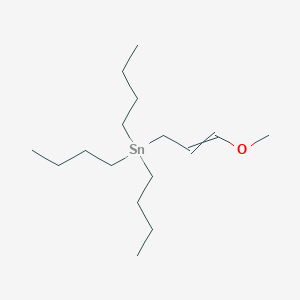

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
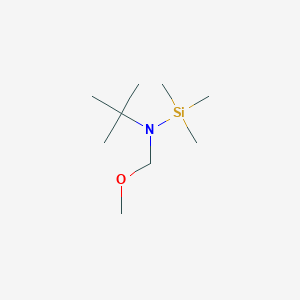
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
